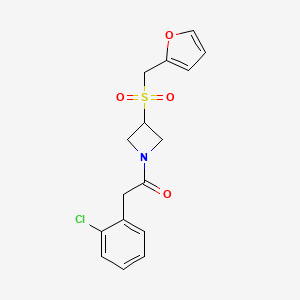

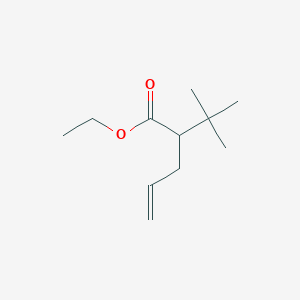

![molecular formula C19H20N2O3S B2568895 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 903270-66-6](/img/structure/B2568895.png)

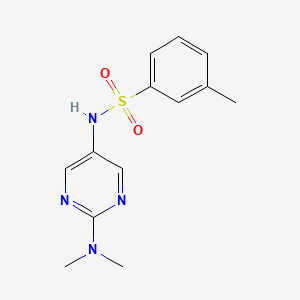

3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and condensation reactions. Researchers have explored various synthetic routes to access this complex structure . For example, one approach might involve the condensation of a suitable sulfonamide with a quinoline derivative, followed by cyclization to form the fused ring system.

Scientific Research Applications

Synthesis and Preparation

The compound can be readily prepared from 1,2,3,4-tetrahydroquinoline by reacting it with oxalyl chloride and then undergoing Friedel–Crafts ring closure of the resulting amide-acid chloride with aluminum trichloride. This synthetic route yields 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (3), which serves as a tricyclic analogue of isatin (2) .

Spirooxindole Formation

The ketone-carbonyl group of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (3) is highly electrophilic. Researchers have explored its use for constructing spiro-3,3-oxindoles through a three-component one-pot reaction. In this process, 3 reacts with two other components, both of which can participate in a Knoevenagel condensation and provide nucleophilic enol/enolate species. The resulting 3,3’-spirocyclic products exhibit diverse structures .

Novel Spiro[4H-pyran-3,3-oxindoles]

One notable application involves the synthesis of novel spiro[4H-pyran-3,3-oxindoles]. These compounds are generated by one-pot, three-component reactions of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with variously substituted aryl cyanomethyl ketones and malononitrile or ethyl cyanoacetate. For instance, 2-amino-2’-oxo-6-(phenyl)-5’,6’-dihydro-2’H,4’H-spiro[pyran-4,1’-pyrrolo[3,2,1-ij]quinoline]-3,5-dicarbonitrile is a representative spirooxindole product .

Biological and Therapeutic Implications

While specific biological applications are not explicitly mentioned in the literature, the spirooxindole scaffold has attracted interest due to its potential as a therapeutic agent. Researchers have explored related spirooxindoles for their anticancer properties and other biological activities. Further investigations into the biological effects of compounds derived from this scaffold could yield promising results .

properties

IUPAC Name |

N-(4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-4-7-16(8-5-13)20-25(23,24)17-11-14-3-2-10-21-18(22)9-6-15(12-17)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESNCQRHLGVXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

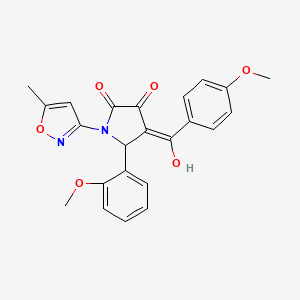

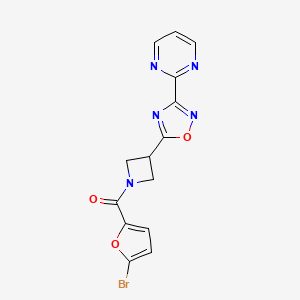

![4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2568813.png)

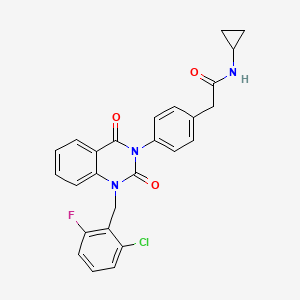

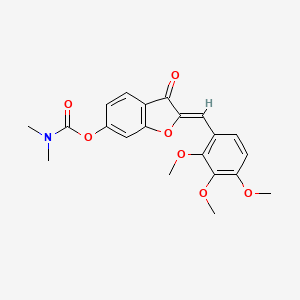

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2568824.png)

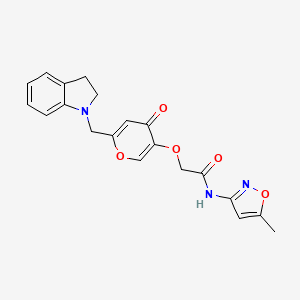

![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2568834.png)